Crocein Scarlet 7B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

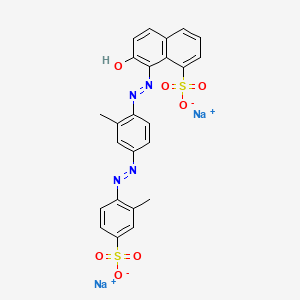

Crocein Scarlet 7B is a useful research compound. Its molecular formula is C24H20N4NaO7S2 and its molecular weight is 563.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Crocein Scarlet 7B, also known as Acid Red 71, is primarily used in forensic science as a component of Crowle’s reagent . The primary target of this compound is latent fingerprints, particularly those that are bloody .

Mode of Action

It is known that the dye interacts with the proteins and other components present in the fingerprint residue, especially blood, to produce a colored print .

Result of Action

The result of this compound’s action is the visualization of latent fingerprints. When applied to a surface containing a fingerprint, it binds to the residues left by the finger, particularly blood, and produces a colored print that can be observed .

Applications De Recherche Scientifique

Staining in Biological Research

Protein Staining

Crocein Scarlet 7B is frequently employed as a staining agent in protein analysis techniques such as SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis). A study demonstrated that a mixture of Crocein Scarlet and Rhodamine B can effectively visualize protein bands against a fluorescent background, enhancing the clarity of results during electrophoresis . The efficiency of this staining method is comparable to traditional Coomassie Brilliant Blue staining but at a lower cost .

Case Study: Alta Staining Method

In a comparative study of protein profiles using Crocein Scarlet, researchers found that gels stained with a combination of 0.8% Crocein Scarlet and 0.2% Rhodamine B produced results similar to those obtained with standard staining methods. This method also allowed for real-time monitoring of proteins during electrophoresis under UV light, facilitating more dynamic analysis .

Immunological Applications

Western Blotting

this compound is utilized in Western blotting protocols where it aids in the visualization of specific proteins after transfer to membranes. The dye enhances the contrast between the target protein and the background, allowing for clearer identification and quantification of proteins involved in various biological processes .

Case Study: Immunoreactivity Analysis

A study involving mouse melanoma cells used Crocein Scarlet in conjunction with anti-HSP70 antibodies to assess protein expression levels. The results indicated that the dye did not interfere with subsequent immunochemical reactions, underscoring its utility in complex assays .

Food Industry Applications

Coloring Agent in Food Products

this compound has been identified as an industrial dye used in food products, particularly in meat curing processes. A report noted that this dye was detected in preserved sausages, highlighting its use despite regulatory scrutiny regarding food safety and compliance . The presence of such dyes raises concerns about consumer health and regulatory adherence.

| Application Area | Description | Findings/Notes |

|---|---|---|

| Biological Staining | Protein analysis via SDS-PAGE | Effective visualization with lower costs compared to traditional methods |

| Immunological Studies | Western blotting for protein detection | Enhances contrast; does not interfere with immunoassays |

| Food Industry | Coloring agent in meat products | Detected in preserved sausages; raises compliance concerns |

Health and Safety Considerations

Despite its applications, there are health implications associated with this compound. Reports suggest potential adverse effects from exposure to azo dyes, including allergic reactions and skin depigmentation when used topically . These findings emphasize the need for careful handling and regulatory oversight when utilizing such compounds.

Propriétés

Numéro CAS |

6226-76-2 |

|---|---|

Formule moléculaire |

C24H20N4NaO7S2 |

Poids moléculaire |

563.6 g/mol |

Nom IUPAC |

disodium;7-hydroxy-8-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C24H20N4O7S2.Na/c1-14-12-17(25-26-20-10-8-18(13-15(20)2)36(30,31)32)7-9-19(14)27-28-24-21(29)11-6-16-4-3-5-22(23(16)24)37(33,34)35;/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35); |

Clé InChI |

JYSANNNVNOQFAN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

SMILES canonique |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)O)O.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.